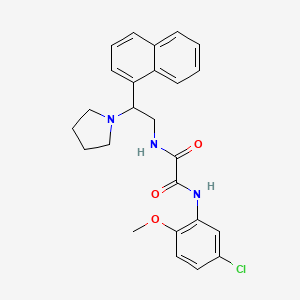

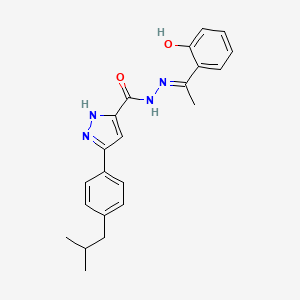

![molecular formula C6H9BrO B2968868 4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2490374-77-9](/img/structure/B2968868.png)

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane” is a chemical compound with the CAS Number: 2138423-39-7 . It has a molecular weight of 191.07 .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for “4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane” is 1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2 . This code provides a standard way to encode the molecular structure using text.Applications De Recherche Scientifique

Generation and Interception of Reactive Intermediates

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane plays a role in the generation and interception of reactive intermediates like 1-Oxa-2,3-Cyclohexadiene. In studies by Christl and Braun (1989), the compound was involved in the production of cycloheptatriene derivatives through rearrangements during thermolysis. This indicates its utility in complex organic synthesis and transformation processes (Christl & Braun, 1989).

Synthesis of Sulfoxides

In a different context, the compound has been implicated in the synthesis of sulfoxides, as demonstrated by Ōae et al. (1966). Their research shows that complexes similar to 4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane can be effective oxidizing agents, suggesting potential applications in oxidation reactions and organic synthesis (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).

Carbene Rearrangement and Synthesis of Norbornene Skeleton

Dorok, Ziemer, and Szeimies (2002) explored the use of compounds like 4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane in carbene rearrangement, leading to the synthesis of the 1-norbornene skeleton. This research highlights its importance in facilitating complex molecular rearrangements and synthesis of significant organic frameworks (Dorok, Ziemer, & Szeimies, 2002).

Development of Novel Bicyclic Compounds

The compound is also instrumental in the synthesis of novel 2-azabicyclohexanols, as investigated by Krow et al. (2001). This research points towards its utility in developing new bicyclic compounds with potential applications in medicinal chemistry and materials science (Krow et al., 2001).

Gas Hydrates Promotion

In the field of chemistry and environmental science, 4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane-related compounds have been studied as promoters for gas hydrates. Seol, Shin, and Park (2020) demonstrated the use of oxabicyclic compounds in enhancing the thermodynamic stability of gas hydrates, which could have implications in energy and environmental applications (Seol, Shin, & Park, 2020).

Orientations Futures

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view . Therefore, the future direction could involve further exploration of these compounds and their potential applications in pharmaceutical chemistry.

Propriétés

IUPAC Name |

4-bromo-1-methyl-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-5-2-6(7,3-5)4-8-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAITJCHNHTNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)

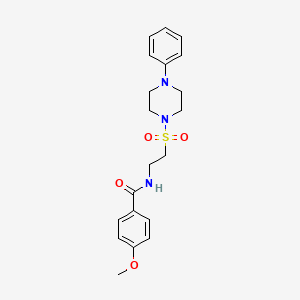

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968791.png)

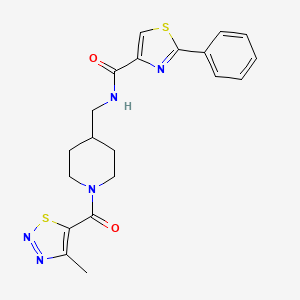

![N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2968796.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968799.png)

![1-[4-[4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2968805.png)

![4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2968806.png)

![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2968807.png)

![4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2968808.png)